molecular formula C26H32O4S B13411919 O-Trimethyl GFT-505

O-Trimethyl GFT-505

Cat. No.: B13411919
M. Wt: 440.6 g/mol
InChI Key: YYPZICPPNBONPZ-NTEUORMPSA-N
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Description

GFT-505 is a dual peroxisome proliferator-activated receptor (PPAR) α/δ agonist, which has shown potential in improving hepatic and peripheral insulin sensitivity in abdominally obese subjects. This compound is being explored for its potential in treating lipid and glucose disorders.

Preparation Methods

The synthesis of O-Trimethyl GFT-505 involves several steps:

    Aldol Condensation: The process begins with the aldol condensation of 4’-(methylthio)acetophenone with 4-hydroxy-3,5-dimethylbenzaldehyde in the presence of hydrochloric acid in ethanol, yielding a chalcone intermediate.

    Alkylation: The chalcone is then alkylated with isopropyl α-bromoisobutyrate using potassium carbonate in refluxing acetonitrile to form an ether.

    Hydrolysis: Finally, the isopropyl ester is hydrolyzed using trifluoroacetic acid in dichloromethane to produce this compound.

Chemical Reactions Analysis

O-Trimethyl GFT-505 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives.

Scientific Research Applications

O-Trimethyl GFT-505 is primarily used as an intermediate in the synthesis of GFT-505, which has several scientific research applications:

    Chemistry: It is used in the study of dual PPAR α/δ agonists and their synthesis.

    Biology: Research focuses on its role in improving insulin sensitivity and lipid metabolism.

    Medicine: GFT-505, synthesized from this compound, is being investigated for treating metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH).

    Industry: The compound is used in the pharmaceutical industry for developing new drugs targeting metabolic disorders.

Mechanism of Action

The mechanism of action of GFT-505, synthesized from O-Trimethyl GFT-505, involves the activation of PPAR α and δ receptors. These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPAR α leads to increased fatty acid oxidation and reduced triglyceride levels, while PPAR δ activation enhances insulin sensitivity and reduces inflammation .

Comparison with Similar Compounds

O-Trimethyl GFT-505 can be compared with other PPAR agonists such as:

    Pioglitazone: A PPAR γ agonist used in the treatment of type 2 diabetes.

    Fenofibrate: A PPAR α agonist used to reduce cholesterol levels.

    Rosiglitazone: Another PPAR γ agonist used for diabetes management.

What sets this compound apart is its role as an intermediate in synthesizing a dual PPAR α/δ agonist, which offers a unique combination of benefits in treating metabolic disorders.

Properties

Molecular Formula

C26H32O4S

Molecular Weight

440.6 g/mol

IUPAC Name

tert-butyl 2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoate

InChI

InChI=1S/C26H32O4S/c1-17-15-19(9-14-22(27)20-10-12-21(31-8)13-11-20)16-18(2)23(17)29-26(6,7)24(28)30-25(3,4)5/h9-16H,1-8H3/b14-9+

InChI Key

YYPZICPPNBONPZ-NTEUORMPSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)OC(C)(C)C)C)/C=C/C(=O)C2=CC=C(C=C2)SC

Canonical SMILES

CC1=CC(=CC(=C1OC(C)(C)C(=O)OC(C)(C)C)C)C=CC(=O)C2=CC=C(C=C2)SC

Origin of Product

United States

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